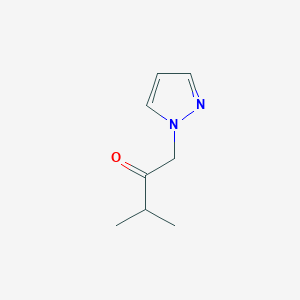

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Descripción

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one is a ketone derivative featuring a pyrazole substituent at the 1-position and a methyl group at the 3-position of the butan-2-one backbone. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, introduces unique electronic and steric properties to the molecule. This structural motif is significant in medicinal and materials chemistry due to pyrazole’s ability to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity in bioactive compounds or influence crystallinity in materials .

Propiedades

IUPAC Name |

3-methyl-1-pyrazol-1-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVFJQHOFFMVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, and a butanone moiety. This unique combination enhances its reactivity and interaction capabilities, making it a valuable scaffold in medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Cytotoxic Properties : The compound has shown potential cytotoxic effects in various cancer cell lines, suggesting its utility in cancer therapy.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. The mechanism of action involves binding to active sites of enzymes, thereby modulating their activity.

- Receptor Binding : The pyrazole moiety may interact with various biological receptors, influencing metabolic pathways relevant to disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Receptor Interaction | Modulates receptor activity affecting metabolic pathways |

Case Studies

Several studies have explored the biological activities of compounds similar to this compound. For instance:

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on prostate cancer cells. The results indicated that certain derivatives exhibited potent anti-proliferative effects, leading to further exploration of their mechanisms of action .

- Enzyme Inhibition Studies : Research focused on the inhibition of androgen receptors by pyrazole-based compounds demonstrated that these compounds could serve as effective antagonists in models of hormone-resistant cancers .

- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. Typical methods include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Therapeutic Potential :

- Derivatives of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one are being investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections. The pyrazole moiety is known for its ability to interact with biological targets, making this compound a candidate for drug development .

-

Enzyme Inhibition Studies :

- Research has focused on the compound's ability to inhibit specific enzymes, which could lead to new treatments for diseases where enzyme activity is a contributing factor. Studies have shown that the compound can bind to various receptors and enzymes in cell cultures .

Coordination Chemistry

The compound exhibits significant coordination behavior with transition metals such as cobalt and nickel. This property allows it to form metal complexes that may possess unique electronic or catalytic properties. Such complexes are valuable in catalysis and materials science .

Material Science

This compound serves as a building block for synthesizing more complex molecules with tailored properties. Its structural characteristics allow it to be used in the development of novel materials with specific functionalities .

Comparison with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-3-nitro-pyrazole | Nitro group on the pyrazole ring | Different reactivity due to nitro group |

| 5-Methylpyrazole | Methyl substitution on the pyrazole | Potentially different biological activity |

| 3-Hydroxy-pyrazole | Hydroxy group at the 3-position | Enhanced solubility and reactivity |

These compounds illustrate how variations in substituents can influence chemical reactivity and biological activity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The research demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory potential of this compound. It was found that specific derivatives could inhibit key enzymes involved in metabolic pathways linked to disease progression. These findings suggest that further exploration could lead to novel therapeutic agents targeting metabolic disorders .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one, we compare it with three structurally related ketones: butan-2-one (methyl ethyl ketone, MEK) , 4-(4-hydroxyphenyl)butan-2-one , and pharmacologically active pyrazole-containing compounds . Key differences in substituents, physicochemical properties, and applications are summarized below.

Structural and Functional Comparison

Physicochemical Properties

- Boiling Point and Solubility: MEK (butan-2-one): Boiling point = 79.6°C; highly soluble in water (27.5 g/100 mL). Simplicity and polarity make it ideal for industrial solvents . Its phenolic group increases stability against oxidation . this compound: Expected higher boiling point than MEK (due to larger size and pyrazole ring). Reduced water solubility compared to MEK but enhanced solubility in polar aprotic solvents (e.g., DMF) due to pyrazole’s polarity.

- Reactivity: The pyrazole group in this compound is electron-withdrawing, which may reduce the electrophilicity of the ketone compared to MEK. This could lower its susceptibility to nucleophilic attacks (e.g., Grignard reactions).

Research Findings and Gaps

- Crystallography: No direct crystallographic data for this compound were found. However, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, suggesting that future structural studies could employ these tools .

- Safety and Stability: The pyrazole ring may confer metabolic stability compared to phenolic or aliphatic ketones, but toxicity studies are needed. Analogous compounds like U-47700 () highlight the importance of regulatory evaluation for novel derivatives .

Métodos De Preparación

Reaction Mechanism and Conditions

- Starting materials: Trichloromethyl enones and hydrazine hydrochlorides or free hydrazines.

- Selectivity: The nature of the hydrazine controls the regioisomer formed; arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.

- Process: Initial nucleophilic attack forms an intermediate that undergoes elimination and cyclization to a pyrazoline intermediate, which then dehydrates to form a trichloromethylpyrazole.

- Transformation: The trichloromethyl group is converted into a carboxyalkyl moiety via methanolysis involving gem-dichloroalkene intermediates and acyl chloride formation.

- Reaction conditions: Typically conducted in alcohol solvents, under reflux for 16 hours, with stirring at room temperature initially.

Yields and Purification

- Yields range from moderate to excellent (41–97%).

- Products are purified by column chromatography using silica gel with hexanes and ethyl acetate mixtures.

| Parameter | Details |

|---|---|

| Starting materials | Trichloromethyl enones, hydrazine salts |

| Solvent | Alcohols (e.g., methanol) |

| Temperature | Room temperature to reflux (~90°C) |

| Reaction time | 15 min stirring + 16 h reflux |

| Yield range | 41–97% |

| Purification | Silica gel column chromatography |

This method provides a regioselective and efficient route to synthesize pyrazole derivatives with carboxyalkyl groups, applicable to this compound synthesis.

Preparation via Coupling Reactions Using Bases and Coupling Agents

Another synthetic route involves coupling reactions of pyrazole derivatives with acyl or alkyl groups under basic conditions in the presence of coupling agents.

Reaction Conditions and Reagents

- Bases: Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, N-ethylmorpholine, or pyridine.

- Coupling agents: Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, 1,1'-carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, or 2-cyano-2-(hydroxyimino)ethyl acetate.

- Solvents: Dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide.

- Temperature: From -10°C to reflux temperature of the solvent.

Procedure Highlights

- The pyrazole derivative is reacted with the acylating agent in the presence of a base and coupling agent.

- The reaction mixture is stirred under controlled temperature conditions.

- The product is isolated by classical purification methods such as crystallization or silica gel chromatography.

- Hydrolysis steps may follow to convert intermediates into the desired ketone functionalities using strong bases like sodium hydroxide or potassium hydroxide in water or ethanol.

| Parameter | Details |

|---|---|

| Base | Triethylamine, DMAP, pyridine, etc. |

| Coupling agent | Carbodiimides, phosphinic chlorides, etc. |

| Solvent | Dichloromethane, DMF, 1,2-dichloroethane |

| Temperature | -10°C to reflux |

| Purification | Crystallization, silica gel chromatography |

| Hydrolysis | NaOH or KOH in water/ethanol at RT to reflux |

This approach is versatile for preparing 1-(1H-pyrazol-1-yl) substituted ketones, including this compound, with good control over reaction conditions and product purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Trichloromethyl enones + Hydrazines | Trichloromethyl enones, hydrazines | Alcohol solvent, reflux, 16 h | 41–97% | Regioselective, one-pot protocol |

| Coupling with Acylating Agents | Pyrazole derivatives, acyl chlorides | Base + coupling agent, -10°C to reflux | Not specified | Requires purification, hydrolysis step possible |

Research Findings and Considerations

- The regioselectivity in pyrazole formation is highly dependent on the hydrazine type and reaction conditions, influencing the position of substitution on the pyrazole ring.

- The trichloromethyl enone method offers a one-pot synthesis with high yields and regioselectivity, making it attractive for industrial and laboratory-scale synthesis.

- Coupling methods allow for fine-tuning of reaction parameters and can be adapted for various substituents but may require more steps and purification.

- Both methods emphasize the importance of controlling reaction temperature, solvent choice, and stoichiometry to optimize yields and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one, and what experimental conditions optimize yield?

- Methodology : Condensation reactions between ketones and pyrazole derivatives are commonly employed. For example, analogous compounds (e.g., pyrazole-containing enones) are synthesized via Mannich reactions or by reacting hydrazines with β-ketoesters under acidic conditions . Key parameters include:

- Temperature : 60–80°C for 6–12 hours.

- Catalyst : Acetic acid or HCl for protonation.

- Solvent : Ethanol or toluene, depending on reactant solubility .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ketone carbonyl (δ 200–210 ppm in ¹³C) .

- IR : Confirm the C=O stretch (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

Q. How can researchers ensure compound purity for biological assays?

- Purification : Use recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient).

- Purity Validation : GC-MS (>95% purity) or HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for pyrazole-containing compounds?

- Issue : Discrepancies in bond lengths/angles may arise from polymorphism or solvent inclusion.

- Solution :

- Perform multiple crystallizations in different solvents (e.g., DMSO vs. methanol).

- Use SHELXL for refinement with anisotropic displacement parameters and TwinRotMat for twinned crystals .

- Compare Hirshfeld surfaces (CrystalExplorer) to analyze intermolecular interactions .

Q. What computational methods predict the biological activity of this compound?

- Approach :

- Docking Studies (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or apoptosis-inducing proteins (Bcl-2) using PyMOL for visualization .

- DFT Calculations (Gaussian 09) : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.